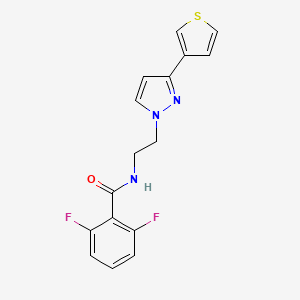

2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3OS/c17-12-2-1-3-13(18)15(12)16(22)19-6-8-21-7-4-14(20-21)11-5-9-23-10-11/h1-5,7,9-10H,6,8H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHOPENUKBJKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves multiple steps:

Formation of Thiophen-3-yl Pyrazole: : A thiophene derivative is reacted with hydrazine to form the thiophen-3-yl pyrazole under reflux conditions.

Ethylation: : The pyrazole derivative is ethylated using ethyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.

Coupling with 2,6-Difluorobenzoyl Chloride: : The ethylated pyrazole is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final benzamide compound.

Industrial Production Methods

Industrial-scale production involves optimization of the above reactions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure high quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide undergoes various chemical reactions:

Oxidation: : The thiophene ring can be oxidized using peracids.

Reduction: : The pyrazole moiety may be reduced under hydrogenation conditions.

Substitution: : Fluorine atoms on the benzene ring can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: : m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: : Sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Major Products Formed

Oxidation: : Sulfone or sulfoxide derivatives.

Reduction: : Dihydropyrazole derivatives.

Substitution: : Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide finds applications in multiple scientific fields:

Chemistry: : As a ligand in coordination chemistry and as an intermediate in organic synthesis.

Biology: : Potential inhibitor in enzyme-catalyzed reactions.

Medicine: : Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: : Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. Its benzamide core allows for strong binding interactions, while the pyrazole and thiophene groups contribute to its bioactivity by fitting into specific binding pockets or interacting with metal ions in enzymatic sites.

Comparison with Similar Compounds

The following analysis compares the target compound with two structurally related benzamide derivatives from the literature, focusing on synthetic methods, substituent effects, and inferred properties.

Compound 1: GSK7975A (2,6-Difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide)

- Key Features :

- The absence of an ethyl linker in GSK7975A may reduce conformational flexibility relative to the target molecule.

Compound 2: 2,6-Difluoro-N-(1H-Pyrazol-3-yl)benzamide

- Key Features: Benzamide Core: 2,6-difluoro substitution. Pyrazole Substituent: Unsubstituted pyrazole (simplest analog). Synthesis: Direct acylation of 3-amino-1H-pyrazole with 2,6-difluorobenzoyl chloride in acetonitrile under basic conditions .

- Differentiation from Target Compound :

- The lack of a thiophene or ethyl group results in reduced steric bulk and electronic complexity, likely diminishing binding specificity or bioavailability compared to the target.

Target Compound: 2,6-Difluoro-N-(2-(3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)ethyl)benzamide

- Key Features :

Inferred Property Differences

- GSK7975A’s trifluoromethyl group introduces strong electron-withdrawing effects, which could polarize the molecule and alter binding kinetics .

- Solubility and Bioavailability: The ethyl linker in the target compound may improve solubility in aqueous media compared to GSK7975A’s bulky substituents.

Biological Activity

2,6-Difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Synthesis

The compound features a difluorobenzamide structure linked to a thiophenyl-substituted pyrazole moiety. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with suitable carbonyl compounds.

- Introduction of the Thiophene Ring : Coupling reactions with thiophene derivatives.

- Amidation : The final step involves forming the benzamide through reactions with benzoyl chloride.

The synthesis pathways can vary, but generally follow these core steps to yield the target compound.

Research indicates that compounds similar to 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide may interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes related to cancer and inflammatory diseases.

- Receptor Modulation : It may act as a modulator for specific receptors involved in metabolic pathways, potentially impacting conditions like diabetes and obesity.

Antimicrobial Activity

In studies evaluating antimicrobial properties, derivatives of pyrazole and thiophene have demonstrated significant activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

Anticancer Properties

Preliminary data suggest that this compound could possess anticancer properties. A study highlighted that similar compounds showed cytotoxicity against several cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

- Anti-Tubercular Activity : A series of benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising results for compounds structurally akin to 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide .

- Cytotoxicity Assays : Various derivatives were tested on human embryonic kidney cells (HEK-293), demonstrating low toxicity levels while maintaining effective antimicrobial activity .

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

| Compound | Target Pathogen | IC50 (μM) | Cytotoxicity (HEK-293) |

|---|---|---|---|

| Compound A | M. tuberculosis | 1.35 | Low |

| Compound B | Cancer Cell Line X | 2.00 | Moderate |

| Compound C | Fungal Strain Y | 5.00 | Low |

Q & A

Basic Question: What are the standard synthetic routes for 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via a multi-step approach:

Core benzamide formation : React 2,6-difluorobenzoyl chloride with a pyrazole-ethylamine intermediate under anhydrous conditions (e.g., acetonitrile, triethylamine, 0°C, N₂ atmosphere) to form the benzamide backbone .

Thiophene incorporation : Introduce the thiophen-3-yl group via Suzuki coupling or nucleophilic substitution, requiring Pd catalysts or base-mediated reactions .

Critical factors :

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation .

- Solvent choice : Polar aprotic solvents (THF, acetonitrile) enhance reactivity .

- Purification : Column chromatography (silica gel, EtOAc/hexane) is essential for isolating high-purity products (>95%) .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Resolve fluorine coupling effects (e.g., 2,6-difluoro substituents split aromatic protons into doublets; thiophene protons appear as distinct multiplet patterns) .

- IR spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Basic Question: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation (based on SDS for 2,6-difluorobenzamide analogs) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., benzoyl chlorides) .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?

Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict nucleophilic/electrophilic sites .

- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites), guided by crystallographic data from related benzamide derivatives .

- Validation : Compare computational results with experimental data (e.g., IC₅₀ values from enzyme assays) to refine models .

Advanced Question: What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Answer:

- In vitro assays :

- SAR studies : Modify substituents (e.g., thiophene vs. furan) to correlate structural changes with activity .

Advanced Question: How do solvent polarity and pH affect the compound’s solubility and stability?

Answer:

- Solubility :

- pH stability :

Advanced Question: What methodologies assess the compound’s environmental persistence and ecotoxicology?

Answer:

- Environmental fate studies :

- Ecotoxicology :

Advanced Question: How to resolve contradictions in bioactivity data across different studies?

Answer:

- Experimental replication : Use ≥3 biological replicates and standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers and validate trends .

- Contextual factors : Control variables like cell passage number, serum concentration, and incubation time .

Advanced Question: What strategies optimize the compound’s selectivity for target vs. off-target interactions?

Answer:

- Structural modifications :

- Profiling : Screen against panels of related enzymes/receptors (e.g., Eurofins Panlabs) to identify selectivity trends .

Advanced Question: How to characterize degradation products under accelerated stability conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.